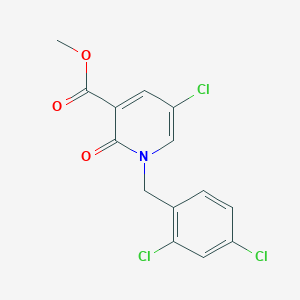

![molecular formula C13H14ClN5O B2743952 2-[5-(4-氯苯基)噻唑-2-基]-1-吡咯啉-1-基乙酮 CAS No. 483974-59-0](/img/structure/B2743952.png)

2-[5-(4-氯苯基)噻唑-2-基]-1-吡咯啉-1-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For instance, a Schiff base combination of thiazole subsidiaries containing an indole moiety bearing a tetrazole ring was incorporated by the buildup of 2-(3-(3-chloro-1-(4-substituted phenyl)-4-tetrazole-2-yl)-1H-indole-1-yl) acetohydrazide with potassium thiocyanide and substituted ketones .Molecular Structure Analysis

The molecular structure of this compound is complex. The tetrazole ring system has attracted much attention in medicinal chemistry . Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.63 . It has a melting point of 215-217°C . It is a powder at room temperature . It dissolves in water and acetonitrile .科学研究应用

微波辅助合成和生物学评估

使用微波辐照方法合成了一系列新颖的化合物,包括 1-(4-氯苯基)-3-(4-取代苯基)-5-(5-(4-硝基苯基)呋喃-2-基)-4,5-二氢-1H-吡唑衍生物。与传统加热方法相比,该方法提供了更高的产率、环保且所需的反应时间更少。筛选了这些化合物的体内抗炎和体外抗菌活性。分子对接结果表明,这些化合物可能是有益的分子模板,用于抗炎活性 (Ravula 等,2016)。

抗癌和抗菌应用

对含有恶唑、吡唑啉和吡啶的新型生物活性杂环化合物(包括 1-芳基-3-(2-(4-氯苯基)-5-甲基-1,3-恶唑-4-基)-丙烯酮)的研究揭示了显着的抗癌活性。研究了这些化合物的体外抗菌和抗真菌活性,显示出作为药物克服微生物抗性的潜力 (Katariya 等,2021)。

盐酸倍他司汀手性中间体的生产

一项研究探索了使用微生物对相关化合物进行立体选择性还原,从而生产抗过敏药物盐酸倍他司汀的手性中间体。这种生物转化方法展示了有效且绿色合成药物中间体的潜力 (Ni 等,2012)。

水溶性差的化合物的制剂开发

进行了研究以开发一种适用于水溶性差的化合物的合适制剂,重点介绍了为溶解度存在问题的治疗性化合物开发制剂时的挑战和方法 (Burton 等,2012)。

安全和危害

This compound is potentially hazardous. It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

作用机制

Target of Action

The primary target of 2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone is the voltage-gated sodium channel (VGSC) . VGSCs are integral membrane proteins that help establish and control the cell membrane’s potential by allowing the flow of sodium ions .

Mode of Action

2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone is a selective blocker of the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . By blocking these channels, the compound prevents the flow of sodium ions, which can alter the membrane potential and disrupt the propagation of electrical signals .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are mainly metabolized via glucuronidation . They are also primarily excreted via urine . These properties can impact the compound’s bioavailability and its overall pharmacological effect.

属性

IUPAC Name |

2-[5-(4-chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGDEXRUTZOSBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)

![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)